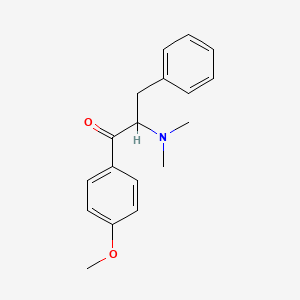![molecular formula C20H25N3O3 B4059227 N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-(2-isoxazolidinyl)propanamide](/img/structure/B4059227.png)
N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-(2-isoxazolidinyl)propanamide
Vue d'ensemble
Description
N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-(2-isoxazolidinyl)propanamide, also known as DPCPX, is a potent and selective antagonist of adenosine A1 receptors. It has been widely used in scientific research to study the physiological and biochemical effects of adenosine signaling.
Applications De Recherche Scientifique
Photodegradation in Agricultural Chemistry
A study focused on a similar isoxazolidine compound, SYP-Z048, investigated its photochemical behavior in aqueous solutions under solar and UV lamp irradiation. It highlighted the compound's potential in agricultural applications, especially in protecting fruits and vegetables from fungal diseases caused by Ascomycetes, Basidiomycetes, and Deuteromycetes. The photolysis of SYP-Z048 was found to be pH- and temperature-dependent, leading to multiple reaction pathways including the cleavage of the N-O bond in the isoxazolidine ring and dechlorination of the benzene ring (Liu et al., 2012).
Crystal Structure and Herbicidal Activity
Another research explored the crystal structure and herbicidal activity of a related compound, N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide. This study provided insights into the compound's effective herbicidal activity, which is crucial for agricultural sciences (Liu et al., 2008).
Psychopharmacology Research
A study on 3,4-Diphenyl-1H-pyrazole-1-propanamine antidepressants described a series of compounds, including N,N-dimethyl derivatives, showing potential as antidepressants with reduced side effects. This research contributes to psychopharmacology, particularly in understanding new therapeutic agents for depression (Bailey et al., 1985).
Complexes with Palladium(II) Chloride
Research on palladium(II) chloride complexes with ligands like 3-(pyrazol-1-yl)propanamide and related compounds demonstrated applications in inorganic chemistry. This study contributes to the understanding of ligand coordination and the formation of supramolecular structures (Palombo et al., 2019).
DNA Methylation in Cancer Research
A study on methylation of DNA in mammalian cells by N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) highlighted the role of cellular thiol concentrations in methylation and identified potential sites of methylation in DNA. This research is significant in the field of cancer biology and genetics (Lawley & Thatcher, 1970).
Neuroleptic Agents Research
A series of N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxysalicylamides, with similarities to the query compound, showed potential as neuroleptic agents. This research contributes to the field of neuropsychopharmacology, particularly in developing new treatments for schizophrenia (de Paulis et al., 1986).
Propriétés
IUPAC Name |
N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-3-(1,2-oxazolidin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-15-6-3-7-16(2)19(15)26-20-17(8-4-10-21-20)14-22-18(24)9-12-23-11-5-13-25-23/h3-4,6-8,10H,5,9,11-14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKCRTGGSMSWLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=C(C=CC=N2)CNC(=O)CCN3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B4059149.png)
![3-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-{[(6-fluoro-4H-1,3-benzodioxin-7-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B4059157.png)
![4-({1-[4-(aminosulfonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-methoxyphenyl 2-furoate](/img/structure/B4059161.png)
![3-[1-(3-isoxazolylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B4059175.png)

![2-{5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B4059186.png)

![2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-pyridinylmethyl)butanamide](/img/structure/B4059193.png)

![4,4'-({3-[(4-fluorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4059203.png)
![[1-(4-{4-[(2-adamantylmethyl)amino]-1-piperidinyl}benzoyl)-3-piperidinyl]methanol](/img/structure/B4059209.png)
![methyl 4-{3-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-hydroxypropoxy}benzoate hydrochloride](/img/structure/B4059214.png)
![4-tert-butylphenyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate](/img/structure/B4059216.png)
![8-(2,3-dimethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4059220.png)